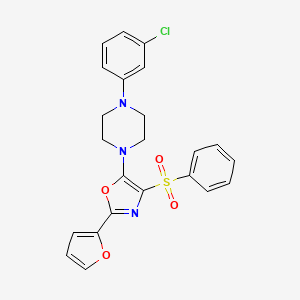![molecular formula C24H19ClN6O3 B2538645 1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1112306-31-6](/img/structure/B2538645.png)
1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-chlorophenyl)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine" is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for exhibiting affinity to A1 adenosine receptors. These compounds are structurally related to purines and have been explored for various biological activities, including antiaggregating and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related compounds has been reported using reactions with isothiocyanate, amines, and other reagents in solvents like dry tetrahydrofuran . The choice of substituents at different positions on the pyrazolo[3,4-d]pyrimidine core can significantly influence the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of non-covalent interactions, which can include hydrogen bonds, van der Waals interactions, and steric effects. These interactions are crucial for the stability and biological activity of the compounds. Techniques such as single crystal X-ray diffraction and quantum chemical calculations are employed to study these interactions and the overall molecular structure .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by the presence of various functional groups. For example, the presence of a chlorophenyl group can enhance the activity at A1 adenosine receptors, as seen in related compounds . The reactivity can also be tailored by introducing different substituents, which can lead to a variety of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular
Scientific Research Applications
Optical Sensors and Biological Applications
Compounds containing heteroatoms like pyrimidine derivatives have been highlighted for their significance in organic chemistry, particularly for their roles as optical sensors and in various biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds renders them suitable for use as sensing probes. This feature, combined with their broad range of biological activities, underscores their potential in the development of optical sensors that can be applied in various scientific research contexts (Jindal & Kaur, 2021).
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffolds have been identified as privileged heterocycles in drug discovery, showcasing a wide range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds have gained attention for their potential in developing drug-like candidates targeting various diseases. This insight into the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidines indicates a substantial area for medicinal chemists to explore in the pursuit of novel drug candidates (Cherukupalli et al., 2017).
Catalysis and Synthesis of Pyrimidine Scaffolds
The pyranopyrimidine core, a precursor for medicinal and pharmaceutical industries, demonstrates the importance of hybrid catalysts in synthesizing pyrimidine scaffolds. These catalysts, ranging from organocatalysts to nanocatalysts, play a vital role in the development of lead molecules. This review emphasizes the application of hybrid catalysts in the synthesis of pyrimidine scaffolds, presenting an opportunity for researchers to employ catalytic applications in developing novel compounds with significant applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The integration of pyrimidine derivatives into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. The electroluminescent properties of these compounds, particularly when incorporating fragments like benzimidazole or carbazole into the quinazoline scaffold, are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs. This research highlights the potential of functionalized pyrimidines in the development of optoelectronic materials, offering insights into the creation of advanced luminescent and photoelectric devices (Lipunova et al., 2018).
Mechanism of Action
Target of action
Compounds with similar structures often target proteins involved in cell signaling, such as kinases or G-protein coupled receptors. The specific target would depend on the exact structure of the compound and the cellular context .
Mode of action
These compounds might interact with their targets by binding to the active site or a regulatory site of the protein, thereby modulating its activity. This could result in the activation or inhibition of the protein’s function .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is a kinase, the compound could affect signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds would depend on their chemical properties, such as solubility and stability. These properties could influence the bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cell behavior .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-5-8-16(9-6-14)21-27-23(34-29-21)17-4-3-11-30-22(17)28-31(24(30)33)13-20(32)26-19-10-7-15(2)12-18(19)25/h3-12H,13H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUAYHXZYLRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

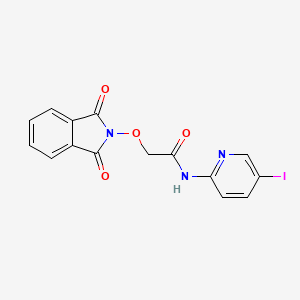


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)
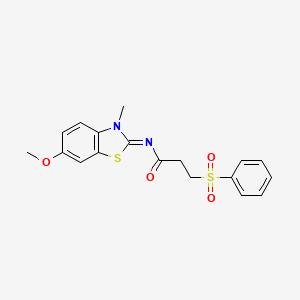
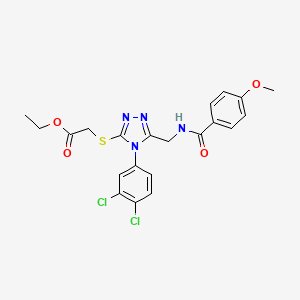
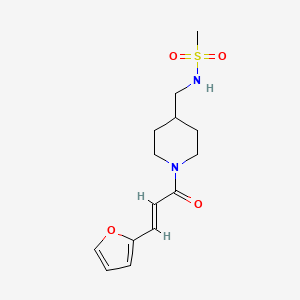
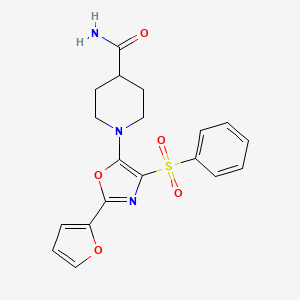

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)
